molecular formula C15H22N2O3S2 B2874904 N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2320923-31-5

N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2874904
CAS No.: 2320923-31-5
M. Wt: 342.47
InChI Key: XYAOKXBNZCMKCB-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of methoxy, methylsulfanyl, and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide typically involves the reaction of appropriate amines with oxalyl chloride to form the oxamide linkage. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and methylsulfanyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide
  • N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)carbamate
  • N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)urea

Uniqueness

N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxamide linkage differentiates it from carbamates and ureas, potentially leading to different reactivity and applications.

Biological Activity

N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure involving methoxy and methylsulfanyl groups. The molecular formula is C13H20N2O3SC_{13}H_{20}N_2O_3S, with a molecular weight of 284.37 g/mol. Understanding its chemical structure is crucial for elucidating its biological mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study reported that certain synthesized derivatives showed potent antibacterial effects against strains such as MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . The most effective compounds in this series achieved growth inhibition rates between 85% to 97% against these pathogens.

CompoundTarget BacteriaGrowth Inhibition (%)
7gMRSA97.76
7aE. coli91.50
7hK. pneumoniae85.76
7iP. aeruginosa90.00

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored through various studies focusing on COX (cyclooxygenase) inhibition. Compounds analogous to this compound were found to selectively inhibit COX-2 over COX-1, which is beneficial in reducing inflammation without the gastrointestinal side effects often associated with non-selective NSAIDs .

The selectivity index (SI) for these compounds ranged significantly, indicating their potential as safer alternatives in treating inflammatory conditions:

CompoundCOX-2 IC50 (µM)Selectivity Index (SI)
7a0.10132
7b0.2075
7c0.3131

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated several derivatives for their antimicrobial properties against clinically relevant bacterial strains, revealing that modifications in the methylsulfanyl group significantly enhanced antibacterial activity .
  • COX Inhibition Analysis : Another pivotal study focused on the structure-activity relationship (SAR) of similar compounds, demonstrating that larger substituents around the aromatic rings improved selectivity towards COX-2, thus minimizing adverse effects associated with traditional NSAIDs .

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-20-11(8-9-21-2)10-16-14(18)15(19)17-12-6-4-5-7-13(12)22-3/h4-7,11H,8-10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAOKXBNZCMKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C(=O)NC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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